molecular formula C19H19N3OS2 B2983705 N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide CAS No. 922977-62-6

N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide

Cat. No. B2983705
CAS RN: 922977-62-6
M. Wt: 369.5
InChI Key: IKZAVGVGUJVNJP-UHFFFAOYSA-N
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Description

N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the utility of compounds related to "N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide" in antimicrobial applications. For instance, the synthesis of pyridine, pyridazine, 2(3H)-1,3,4-thiadiazole, and pyrazole derivatives incorporating a pyridine-2-ylcarboxamido moiety has shown moderate antimicrobial activity (Darwish, Kheder, & Farag, 2010). This suggests potential applications in developing new antimicrobial agents.

Chemical Reactivity and Tautomerism

The molecule exhibits dynamic tautomerism and divalent N(I) character, as evident in compounds containing the N-(pyridin-2-yl)thiazol-2-amine functional unit. Quantum chemical analysis of these compounds revealed competitive isomeric structures and a divalent N(I) character, influencing their reactivity and electron distribution (Bhatia, Malkhede, & Bharatam, 2013). These properties are critical for the design of molecules with specific electronic and reactive characteristics for various scientific applications.

Novel Compound Synthesis

Compounds structurally related to "N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide" have been synthesized for the exploration of their potential therapeutic applications. For example, the synthesis of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives through reactions involving 3-aminopyridine has been documented. These compounds were analyzed using elementary analysis, MS, IR, and 1H NMR spectra, confirming their identity and opening avenues for their application in drug development (Hafiz, Ramiz, & Sarhan, 2011).

Biological Activity Studies

A study involving the design, synthesis, and biological evaluation based on novel fused pyrazolothiazole scaffold highlighted the antimicrobial and antioxidant activities of synthesized compounds. Molecular docking suggested that some of these compounds could act as inhibitors of cathepsin D, indicating potential anticancer activity (Rizk, El‐Borai, Ragab, & Ibrahim, 2020). These findings suggest that compounds with a structural resemblance to "N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide" might find applications in the development of new therapeutic agents targeting various diseases.

properties

IUPAC Name

4-(4-methylphenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-14-7-9-15(10-8-14)24-12-4-6-18(23)22-19-21-17(13-25-19)16-5-2-3-11-20-16/h2-3,5,7-11,13H,4,6,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZAVGVGUJVNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide

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